molecular formula C35H56O7 B1164379 Songoroside A CAS No. 61617-29-6

Songoroside A

Cat. No. B1164379
CAS RN: 61617-29-6
M. Wt: 588.8 g/mol
InChI Key:
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Description

Songoroside A is a triterpene glycoside found in the roots of Scabiosa soongorica, a plant species. It is one of several glycosides, including songorosides C, G, and I, isolated from this plant. Songoroside A is characterized as oleanolic acid D-xylopyranoside, highlighting its structure as a glycoside of oleanolic acid with a sugar chain attached to the hydroxy group at C3. This compound and others in the series are of interest due to their biosynthesis and chemical properties (Akimaliev et al., 1976).

Synthesis Analysis

The synthesis of songoroside A involves the attachment of a sugar chain to oleanolic acid. This process is part of the broader biosynthesis of triterpene glycosides in plants, where the sugar chain is attached by a 1 → 3 bond. Songoroside A, being a simpler glycoside in this series, serves as a foundational structure for understanding the synthesis and modification of more complex glycosides within the plant (Akimaliev et al., 1976).

Molecular Structure Analysis

The molecular structure of songoroside A includes oleanolic acid as its aglycone part with a D-xylopyranoside sugar attached. This structure provides insights into the compound's biological activity and chemical behavior. The linear structure of the sugar chain and its attachment to oleanolic acid are crucial for its biological functions and chemical reactivity (Akimaliev et al., 1976).

Chemical Reactions and Properties

Songoroside A's chemical properties are influenced by its triterpene and glycoside components. The oleanolic acid core offers a platform for various chemical reactions, particularly glycosylation, where sugars are attached to form glycosides. The specific structure of songoroside A, including its sugar moiety, affects its solubility, reactivity, and interaction with biological molecules (Akimaliev et al., 1976).

Physical Properties Analysis

The physical properties of songoroside A, such as solubility, melting point, and crystallinity, are pivotal for its isolation and characterization. These properties are determined by the compound's molecular structure, particularly the hydrophilic and hydrophobic balance provided by the glycoside and triterpene parts, respectively (Akimaliev et al., 1976).

Chemical Properties Analysis

The chemical behavior of songoroside A, including its reactivity and interaction with other molecules, is significantly influenced by its functional groups. The presence of the oleanolic acid backbone and the sugar moiety imparts specific chemical properties, such as acidity, reactivity towards glycosylation, and the potential for further chemical modification (Akimaliev et al., 1976).

Scientific Research Applications

  • Songoroside A, identified as oleanolic acid D-xylopyranoside, is one of the triterpene glycosides found in the roots of Scabiosa soongorica Schrenk. It's part of a group of glycosides, including Songorosides C, G, I, M, and O, which have been isolated and characterized for their structural properties. These glycosides are notable for their linear sugar chain attached to the hydroxy group at C3 of oleanolic acid (Akimaliev et al., 1976).

  • Songoroside A was also isolated from the fruits of Acanthopanax senticosus. This is the first time Songoroside A was reported to be isolated from the Acanthopanax species, indicating its broader presence in different plant species (Lee et al., 2013).

  • Another study discusses partial syntheses of various glycosides of oleanolic acid, including Songoroside A. This research highlights the chemical processes involved in creating and modifying such compounds (Akimaliev et al., 1979).

  • Additionally, Songoroside A, along with other glycosides, was studied in a clinical context. These glycosides were isolated from Scabiosa soongorica and their low polarity compounds were characterized, providing insights into their potential medicinal applications (Akimailiev et al., 1988).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWUYJLOIAQFC-SMRQUVCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Songoroside A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Songoroside A and where has it been found?

A1: Songoroside A is a triterpene glycoside first isolated from Scabiosa soongorica []. It has also been identified in the fruits of Acanthopanax senticosus, marking the first time this compound has been found in an Acanthopanax species [].

Q2: What is the structure of Songoroside A?

A2: While the provided abstracts don't offer a detailed structural formula or molecular weight for Songoroside A, they do mention that its structure was elucidated using spectroscopic analyses [, , , , , ]. These analyses likely include techniques like NMR and mass spectrometry, which are commonly employed for determining the structures of complex natural products.

Q3: Are there other Songorosides?

A3: Yes, research indicates the existence of other Songorosides, such as Songorosides B, C, G, I, M, and O [, , , ]. These compounds were also isolated from Scabiosa soongorica and are likely structurally related to Songoroside A, though their specific structural differences are not detailed in the provided abstracts.

Q4: What analytical techniques were employed to isolate and identify Songoroside A in Acanthopanax senticosus?

A4: The researchers utilized repeated chromatography and prep-HPLC for the isolation of Songoroside A from the fruits of Acanthopanax senticosus []. The identification was achieved through spectroscopic analysis, which likely encompassed techniques like NMR and mass spectrometry [].

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